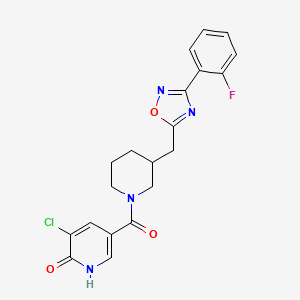

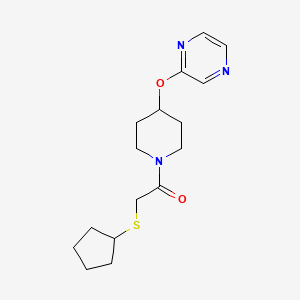

![molecular formula C9H9ClN2O2 B3013796 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2490402-39-4](/img/structure/B3013796.png)

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and ulcerogenic actions .

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine derivatives typically involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to obtain the corresponding carboxylic acids . Another approach includes a three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. The substitution of the imidazo ring at various positions leads to different derivatives with varying properties and biological activities. The presence of a methyl group and a carboxylic acid function in the molecule suggests potential for bioactivity, as seen in similar compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including coupling with amino acid derivatives to form amides , and transformation into hydrazides, acyl azides, and amide derivatives . These reactions are facilitated by the reactive nature of the carboxylic acid group and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The carboxylic acid group would confer solubility in polar solvents and the ability to form salts, while the aromatic heterocyclic system could contribute to stability and potential interactions with biological targets. The specific properties would need to be determined experimentally, but insights can be gained from related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity : A series of 2-methylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their pharmacological activities. These compounds showed potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982), (Abignente et al., 1984), (Di Chiacchio et al., 1998).

Synthesis Techniques : Innovative synthesis methods for imidazo[1,2-a]pyridines have been reported. These include water-mediated hydroamination and silver-catalyzed aminooxygenation processes (Mohan et al., 2013), and efficient three-component condensation reactions (Marandi, 2018).

Chemical Derivatives and Properties : Research into the synthesis of various derivatives of imidazo[1,2-a]pyridines and their properties has been extensive. Studies include the preparation of bidentate and tridentate chelating agents incorporating imidazole moieties (Wahlgren & Addison, 1989), and the generation of a library of fused pyridine-4-carboxylic acids (Volochnyuk et al., 2010).

Biological and Medicinal Applications : Several studies have synthesized and characterized new imidazo[1,2-a]pyridine derivatives for their potential biological and medicinal applications. These include evaluating antimycobacterial activities (Kasimogullari & Cesur, 2004) and cytotoxic activities against cancer cells (Vilchis-Reyes et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant potency against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . The mechanism of action of these compounds is based on their structure-activity relationship .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to affect various biochemical pathways, leading to their anti-tb activity .

Pharmacokinetics

Pharmacokinetic studies typically involve the investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of a compound . These properties significantly impact the bioavailability of the compound .

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb .

Eigenschaften

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIWTDXXZARMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C(C2=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

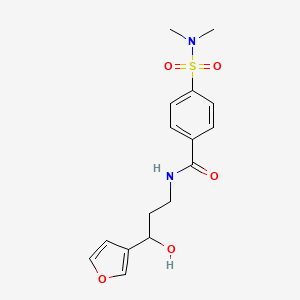

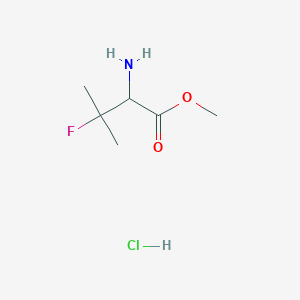

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

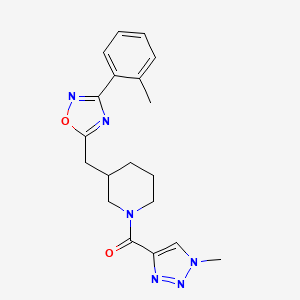

![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)

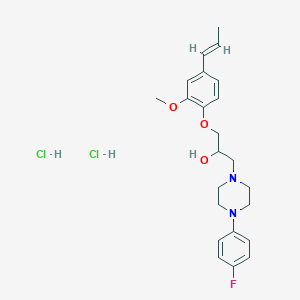

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3013724.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3013725.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)